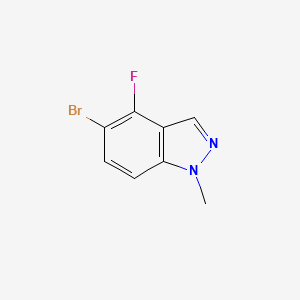

5-Bromo-4-fluoro-1-methyl-1h-indazole

Description

The Indazole Scaffold in Contemporary Chemical Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pharmablock.comresearchgate.netresearchgate.net This designation stems from its recurring presence in molecules with a wide array of biological activities. researchgate.net Indazole-containing compounds are noted for activities such as anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. researchgate.netnih.govresearchgate.net

The versatility of the indazole scaffold is partly due to its ability to act as a bioisostere for other aromatic structures like phenol (B47542) and indole (B1671886). pharmablock.com This allows chemists to replace those groups in a biologically active molecule with an indazole ring, which can lead to improved properties such as increased lipophilicity and reduced metabolic vulnerability. pharmablock.com The indazole structure has two common tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.govaustinpublishinggroup.com

The significance of this scaffold is underscored by its presence in several commercially available drugs. researchgate.net For instance, Pazopanib is a tyrosine kinase inhibitor, and Niraparib is used in cancer therapy. nih.gov The ability of the indazole nucleus to form pivotal interactions with biological targets, such as the hinge residues of protein kinases, makes it a valuable fragment in drug discovery and development. pharmablock.com

Contextualizing 5-Bromo-4-fluoro-1-methyl-1H-indazole within Halogenated Indazole Derivatives

Halogenation is a fundamental transformation in organic synthesis that can significantly alter the biological and chemical properties of a molecule. rsc.org Introducing halogen atoms, such as bromine and fluorine, into the indazole scaffold creates halogenated indazole derivatives. These compounds are not only of interest for their own potential biological activities but are also highly valuable as synthetic intermediates. rsc.orgchim.it Specifically, bromo and iodo-substituted heterocycles are crucial precursors for a variety of metal-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular architectures. rsc.orgchim.it

This compound is a member of this class, featuring both a bromine and a fluorine substituent on the benzene portion of the ring system. The presence of these two different halogens offers distinct opportunities for sequential and regioselective chemical modifications. A patent for the synthesis of the parent compound, 5-bromo-4-fluoro-1H-indazole, highlights a three-step process starting from 3-fluoro-2-methylaniline, involving bromination, ring closure, and deprotection reactions. google.com Research has also focused on developing environmentally friendly, metal-free methods for the regioselective halogenation of indazoles, which can yield mono- or poly-halogenated products by adjusting reaction conditions. rsc.org

Overview of Research Trajectories for Substituted Indazoles

Current research on substituted indazoles is dynamic and multifaceted, primarily driven by the quest for new therapeutic agents. researchgate.net A major trajectory involves the synthesis and biological evaluation of novel indazole derivatives as potential anti-cancer drugs. nih.govresearchgate.net The structural modification of known active indazole compounds is a key strategy to discover more potent and selective agents. researchgate.net

Another significant research area is the functionalization of the indazole ring at specific positions to tune the molecule's properties. chim.itnih.gov For example, the synthesis of N-1 substituted indazole-3-carboxamides has been explored for the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. nih.gov The introduction of various substituents at the C3-position is also of great interest for creating diverse molecular libraries for screening. chim.it

Furthermore, there is a growing emphasis on developing novel and more sustainable synthetic methodologies. rsc.orgresearchgate.net This includes the use of visible-light photoredox catalysis for bromination and the development of electrochemical methods for halogenation, which avoid the need for metal catalysts and harsh oxidants. researchgate.netresearchgate.net These "green" chemistry approaches aim to make the synthesis of valuable indazole derivatives more efficient and environmentally benign. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-7-3-2-6(9)8(10)5(7)4-11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLXRMBQONDZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5 Bromo 4 Fluoro 1 Methyl 1h Indazole and Analogous Indazole Systems

Established Synthetic Pathways to the 1H-Indazole Core

The construction of the fundamental 1H-indazole ring system can be achieved through various established synthetic routes, primarily involving cyclization and condensation reactions, as well as nucleophilic aromatic substitution approaches.

A common and versatile method for synthesizing the 1H-indazole core involves the cyclization of appropriately substituted precursors. One classical approach is the diazotization of o-toluidines followed by an intramolecular cyclization. chemicalbook.com This method utilizes sodium nitrite (B80452) in an acidic medium to generate a diazonium salt, which then undergoes ring closure. chemicalbook.com

Another widely used strategy involves the condensation of hydrazines with ortho-haloaryl carbonyl compounds or nitriles. beilstein-journals.orgnih.gov For instance, the reaction of an o-halobenzaldehyde or ketone with hydrazine (B178648) under heating can yield 1H-indazoles. chemicalbook.com A variation of this involves the initial formation of an oxime from an o-fluorobenzaldehyde, which is then cyclized with hydrazine. chemicalbook.com The use of N-alkyl or N-arylhydrazines in these reactions provides a direct route to N-1 substituted indazoles. beilstein-journals.orgnih.gov

Reductive cyclization is another powerful tool. For example, 2-nitrobenzaldehyde (B1664092) can be condensed with malonic acid and then subjected to a reductive cyclization to form indazole derivatives. chemicalbook.com A one-pot synthesis of 2H-indazoles has been reported through the condensation of ortho-nitrobenzaldehydes with anilines, followed by a reductive cyclization promoted by tri-n-butylphosphine. acs.org

A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been developed starting from a trisubstituted benzene (B151609) derivative. thieme-connect.com This process involves an ortho-directed lithiation and subsequent formylation, followed by condensation with methylhydrazine to form a hydrazone. thieme-connect.com The final step is an intramolecular Ullmann-type cyclization. thieme-connect.comscispace.com

A patent describes a three-step synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline, which undergoes bromination, ring closure, and deprotection. google.com

| Starting Material | Reagents | Key Transformation | Product |

| o-Toluidine | NaNO2, Acetic Acid | Diazotization, Cyclization | 1H-Indazole chemicalbook.com |

| o-Halobenzaldehyde/Ketone | Hydrazine | Condensation, Cyclization | 1H-Indazole chemicalbook.com |

| o-Nitrobenzaldehyde | Anilines, P(n-Bu)3 | Condensation, Reductive Cyclization | 2H-Indazole acs.org |

| Trisubstituted Benzene | LDA, DMF; Methylhydrazine; Copper Catalyst | Lithiation/Formylation, Condensation, Ullmann Cyclization | This compound thieme-connect.com |

| 3-Fluoro-2-methylaniline | Brominating agent; Cyclizing agent; Deprotecting agent | Bromination, Ring Closure, Deprotection | 5-Bromo-4-fluoro-1H-indazole google.com |

Nucleophilic aromatic substitution (SNAr) reactions provide an alternative and efficient pathway for the construction of the indazole ring. This approach typically involves an intramolecular cyclization where a nucleophilic nitrogen atom displaces a leaving group, usually a halogen, on an aromatic ring.

A notable example is the synthesis of 1-alkyl-1H-indazoles from 2-halobenzonitriles and N-alkylhydrazines. researchgate.net This two-step process proceeds through an intermediate 1-alkyl-3-amino-1H-indazole, which then undergoes reductive deamination. researchgate.net The intramolecular SNAr reaction is a key step in the ring-forming process.

The synthesis of 1-aryl-1H-indazoles can also be achieved via a ligand-free copper-catalyzed intramolecular Ullmann-type coupling reaction. researchgate.net This method involves the condensation of o-halogenated aryl aldehydes or ketones with aryl hydrazines, followed by the copper-catalyzed intramolecular N-arylation. researchgate.net

Regioselective Synthesis of Substituted Indazoles

The control of regioselectivity is a critical aspect of indazole synthesis, particularly when dealing with unsymmetrically substituted precursors or when desiring a specific N-alkylation pattern. The substitution pattern on the indazole ring can significantly influence the N-1/N-2 regioselectivity of alkylation. beilstein-journals.orgnih.gov

For instance, the N-alkylation of the 1H-indazole scaffold has been studied extensively. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N-1 alkylation. beilstein-journals.orgnih.gov Steric and electronic effects of substituents on the indazole ring play a crucial role in determining the N-1/N-2 ratio. beilstein-journals.orgnih.gov For example, C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me can lead to excellent N-2 regioselectivity. beilstein-journals.orgnih.gov

In some cases, regioselective protection of the indazole nitrogen is employed. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N-2 position under specific conditions. researchgate.net This allows for subsequent functionalization at other positions before deprotection.

Thermodynamic control can also be exploited to achieve regioselectivity. The 1H-indazole tautomer is generally more stable than the 2H-tautomer. nih.gov This difference in stability can be used to drive reactions towards the N-1 substituted product through equilibration processes. beilstein-journals.orgnih.gov

| Reaction | Conditions | Selectivity |

| N-Alkylation | NaH, THF, Alkyl Bromide | Generally N-1 selective beilstein-journals.orgnih.gov |

| N-Alkylation of C7-NO2/CO2Me Indazoles | NaH, THF, Alkyl Bromide | Excellent N-2 selectivity beilstein-journals.orgnih.gov |

| N-Protection | SEM-Cl, Base | N-2 selective protection researchgate.net |

Transition-Metal-Catalyzed Protocols for Functionalized Indazole Derivatives

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of indazole derivatives, offering novel and efficient pathways to complex molecules. These methods often proceed with high selectivity and functional group tolerance.

Transition-metal-catalyzed C-H activation and annulation sequences have become a highly effective strategy for the one-step construction of functionalized indazoles. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process.

Rhodium(III) catalysts, often in combination with a copper(II) co-catalyst, have been successfully employed for the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular cascade annulation. mdpi.com For example, the reaction of imidates with nitrosobenzenes catalyzed by a rhodium/copper system leads to the formation of 1H-indazoles. mdpi.com Similarly, Rh(III)-catalyzed C-H functionalization and cyclization of azobenzenes with alkenes can produce indazoles. mdpi.com

Cobalt(III) catalysts have also been utilized in C-H activation/addition/cyclization cascades to synthesize N-aryl-2H-indazoles. acs.org These reactions demonstrate the utility of less expensive metals for such transformations.

| Catalyst System | Reactants | Product |

| Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | 1H-Indazoles mdpi.com |

| Rh(III) | Azobenzenes, Alkenes | Indazoles mdpi.com |

| Co(III) | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles acs.org |

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the indazole core, allowing for the introduction of a wide variety of substituents.

The Stille cross-coupling reaction, which involves the coupling of an organostannane with an organic electrophile, is a versatile method for creating carbon-carbon bonds. wikipedia.orgthermofisher.com This reaction is known for its tolerance of a wide range of functional groups. thermofisher.com In the context of indazole synthesis, Stille coupling can be used to introduce aryl, vinyl, and alkynyl groups at various positions of the indazole ring. researchgate.net For instance, 4-substituted indazole derivatives have been synthesized using Stille cross-coupling reactions. researchgate.net

A variation of this is the Stille-carbonylative cross-coupling, which introduces a carbonyl group between the two coupling partners by using carbon monoxide. wikipedia.org This provides an efficient route to ketones derived from indazoles. wikipedia.org

Other cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, have also been extensively used to functionalize indazoles. researchgate.net For example, the Suzuki-Miyaura cross-coupling of 3-bromoindazoles with boronic acids is a common method for introducing aryl groups at the C-3 position. researchgate.net

| Cross-Coupling Reaction | Coupling Partners | Key Feature |

| Stille | Organostannane, Organic Halide | High functional group tolerance wikipedia.orgthermofisher.com |

| Stille-Carbonylative | Organostannane, Organic Halide, CO | Synthesis of ketones wikipedia.org |

| Suzuki-Miyaura | Boronic Acid, Organic Halide | Forms C-C bonds researchgate.net |

| Heck | Alkene, Organic Halide | Forms C-C bonds researchgate.net |

| Sonogashira | Terminal Alkyne, Organic Halide | Forms C-C bonds researchgate.net |

Palladium and Copper Catalysis in Indazole Synthesis

Palladium and copper catalysts have become indispensable tools in the synthesis of indazole systems, enabling a wide array of transformations with high efficiency and selectivity. These metals are particularly effective in facilitating the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial steps in constructing the indazole core and introducing functional diversity.

Palladium-catalyzed cross-coupling reactions are predominant methods for assembling the (benzo)imidazophenanthridine core through various bond-disconnection strategies. nih.gov For instance, palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides can be achieved with high yields using as little as 0.1-0.5 mol% of a Pd(OAc)₂ catalyst with potassium acetate (B1210297) (KOAc) as a base. researchgate.net This method tolerates a wide range of functional groups on both the indazole and the aryl bromide. researchgate.net A review of literature published since 2010 highlights numerous efficient (yields ≥80%) methods for the functionalization of non-fused indazoles at the 3-position, including halogenations that set the stage for further metal-catalyzed cross-couplings. chim.it A Pd(II)-catalyzed acetoxylation of 2H-indazoles using phenyliodine(III) diacetate (PIDA) has also been successfully developed. researchgate.net Furthermore, a palladium-catalyzed cascade process for the direct synthesis of 3-substituted-1H-indazoles has been reported, employing p-quinone methide (p-QM) and arylhydrazine, which proceeds via a double C-N bond formation. nih.gov

Copper-catalyzed reactions offer complementary and sometimes more cost-effective alternatives to palladium. Copper plays a key role in the formation of both C-N and N-N bonds. nih.govacs.org One-pot, three-component syntheses of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) are efficiently catalyzed by copper, demonstrating broad substrate scope. nih.govacs.org Copper(I) oxide nanoparticles (Cu₂O-NP) have been used as a ligand-free catalyst in green solvents like polyethylene (B3416737) glycol (PEG) for these transformations. organic-chemistry.org Additionally, Cu(OAc)₂-mediated N-N bond formation using oxygen as the sole oxidant provides an efficient route to 1H-indazoles from ketimine intermediates. mdpi.comnih.gov A novel method for synthesizing 1H-indazoles involves a copper-catalyzed tandem reaction of 2-bromoaryl oxime acetates with various amines, including arylamines, alkylamines, and sulfonamides, under mild conditions. consensus.app

The combination of palladium and copper catalysis can also be employed in tandem reactions to construct complex heterocyclic systems. nih.gov

| Catalytic System | Reaction Type | Substrates | Key Features | Reference(s) |

| Pd(OAc)₂ / PPh₃ | Direct C3-Arylation | 1H-Indazole, Aryl halides | Low catalyst loading, "on water" conditions | researchgate.net |

| Pd(OAc)₂ / Ligand | Oxidative Alkenylation | Indazole derivatives, Olefins | Selective C3- or C7-alkenylation | acs.org |

| Cu₂O-NP | One-pot 3-component | 2-Bromobenzaldehydes, Amines, NaN₃ | Ligand-free, green solvent (PEG) | nih.govorganic-chemistry.org |

| Cu(OAc)₂ / O₂ | N-N Bond Formation | Ketimines from o-aminobenzonitriles | Uses oxygen as the sole oxidant | mdpi.comnih.gov |

| Pd/Cu Tandem | Cross-coupling Cascade | o-Bromobenzoic acids, Bromoaryl-imidazoles | Access to N-fused polycyclic systems | nih.gov |

Novel Methodologies for Halogenated Indazole Synthesis

Halogenated indazoles are pivotal intermediates, as the halogen atom can be readily substituted through various cross-coupling reactions to build molecular complexity. Recent research has focused on developing more efficient, selective, and environmentally benign halogenation methods.

An unprecedented metal-free, regioselective halogenation of 2H-indazoles has been developed, allowing for the synthesis of mono- and poly-halogenated products by carefully tuning the reaction conditions. rsc.orgsemanticscholar.org This method employs N-halosuccinimides (NXS, where X = Cl, Br) as the halogen source and can be performed in environmentally friendly solvents like water, offering high selectivity and good functional group tolerance. rsc.orgsemanticscholar.orgnih.gov For example, direct C-H halogenation of 2H-indazoles with NXS can achieve selective synthesis of mono-, poly-, and hetero-halogenated products in high yields. rsc.org While traditional bromination with Br₂ can lead to mixtures of products and is environmentally troublesome, these newer methods provide a greener and more controlled alternative. rsc.org

These advanced, metal-free approaches are significant as they avoid the use of expensive and potentially toxic metal catalysts and often proceed under milder conditions. The ability to perform these reactions on a gram scale with excellent yields makes them suitable for applications in the pharmaceutical and agrochemical industries. nih.gov

| Methodology | Reagents | Substrate | Products | Key Advantages | Reference(s) |

| Metal-Free Halogenation | N-Bromosuccinimide (NBS) / N-Chlorosuccinimide (NCS) | 2H-Indazoles | Mono-, di-, and hetero-halogenated 2H-indazoles | Metal-free, regioselective, green solvents (e.g., water), scalable | rsc.orgsemanticscholar.orgnih.gov |

| Iodine-Mediated C-H Amination | I₂, KI, NaOAc | Diaryl and tert-butyl aryl ketone hydrazones | 1H-Indazoles | Metal-free cyclization | mdpi.com |

The use of visible light and photochemical methods in organic synthesis has gained significant traction as a green and powerful tool. These strategies often allow for reactions to occur under mild conditions without the need for thermal energy or harsh reagents.

Recent advancements include the heterodifunctionalization of alkynylazobenzenes, promoted exclusively by visible light, to produce 2H-indazole scaffolds. acs.orgbohrium.comnih.gov This reaction proceeds without any transition metal or photocatalyst and demonstrates excellent regioselectivity and perfect atom economy with a broad range of substrates, including alcohols, thiols, and amides. acs.orgbohrium.comnih.gov Another visible-light-mediated protocol enables the direct C3-carbamoylation of 2H-indazoles using a photocatalyst, avoiding the need for strong oxidants and high temperatures. nih.gov

Photochemical cyclization has also been employed for the rapid and efficient synthesis of structurally diverse 2-N-substituted indazolones in aqueous media at room temperature. nih.gov Notably, this protocol is compatible with halide-bearing substrates, enabling the synthesis of halogenated indazolones, which can be challenging under other photochemical conditions where C-X bond cleavage is common. nih.gov Furthermore, photochemical transformations have been used for skeletal editing, such as the conversion of indazoles into benzimidazoles, expanding the structural diversity of compound libraries under mild, reagent-free irradiation conditions. nih.govnih.gov

| Photochemical Method | Reaction Type | Key Features | Reference(s) |

| Visible-Light-Mediated Heterodifunctionalization | Cyclization/Functionalization | Metal- and photocatalyst-free, atom-economical | acs.orgbohrium.comnih.gov |

| Visible-Light-Promoted C-H Functionalization | C3-Carbamoylation of 2H-Indazoles | Transition-metal and strong-oxidant-free | nih.gov |

| UV-Light-Activated Cyclization | Indazolone Synthesis | Rapid, aqueous media, halide-compatible | nih.gov |

| Photochemical Rearrangement | Skeletal Permutation | Indazole to benzimidazole (B57391) conversion, reagent-free | nih.govnih.gov |

Skeletal diversification, or molecular editing, is an emerging strategy in drug discovery that allows for the modification of a core heterocyclic structure at a late stage of a synthetic sequence. chemrxiv.orgchemrxiv.org This approach is highly efficient as it enables the creation of structural analogues from a common advanced intermediate or even a final lead compound, rather than relying on de novo synthesis for each new scaffold. chemrxiv.orgchemrxiv.org

One powerful technique involves the transformation of other heterocyclic systems, such as indoles, into indazoles. This can be achieved through a C-to-N atom swap, which typically involves an oxidative cleavage of the indole's heterocyclic core followed by a ring-closure reaction to form the indazole. chemrxiv.orgchemrxiv.org These reactions can proceed through ring-opened oxime intermediates. chemrxiv.org Such skeletal editing of indoles and benzofurans has been shown to produce indazoles and benzisoxazoles, respectively. chemrxiv.org These transformations highlight the potential to rapidly access diverse heterocyclic cores from readily available starting materials. researchgate.net

Synthetic Route Optimization and Scalability Considerations for this compound

A patented method for the synthesis of 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline. The synthesis involves a three-step sequence: bromination, ring closure, and deprotection. This route is characterized by mild reaction conditions, a short synthetic path, and high product yield, making it suitable for large-scale industrial production. researchgate.net

General challenges in the synthesis of N-methylated indazoles include the formation of regioisomers (N1 vs. N2 methylation). Direct methylation of an indazole often leads to a mixture of products that are difficult to separate, which is inefficient for industrial-scale synthesis. google.com Optimized routes, therefore, often introduce the methyl group at an earlier stage or employ directing groups to ensure regioselectivity, thereby avoiding costly purification steps. For example, a method for preparing 5-bromo-1-methylindazole involves the condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, followed by a ring-closure and a reduction step, which effectively circumvents the isomer problem. google.com

| Starting Material | Key Steps | Product | Advantages for Scalability | Reference(s) |

| 3-Fluoro-2-methylaniline | Bromination, Ring Closure, Deprotection | 5-Bromo-4-fluoro-1H-indazole | Short path, high yield, mild conditions | researchgate.net |

| 2-Fluoro-5-bromobenzaldehyde | Condensation, Ring Closure, Reduction | 5-Bromo-1-methylindazole | Avoids isomeric mixtures from direct methylation | google.com |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Fluoro 1 Methyl 1h Indazole

Substitution Reactions on the Indazole Ring System

The substituted benzene (B151609) portion of the indazole ring is susceptible to substitution reactions, with the regioselectivity and feasibility being dictated by the existing substituents. The two primary modes of substitution are nucleophilic aromatic substitution (SNA_r_) and electrophilic aromatic substitution (EAS). Furthermore, the bromine atom at the C5 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom at the C4 position, activated by the electron-withdrawing nature of the fused pyrazole (B372694) ring and the adjacent bromine atom, renders this position susceptible to nucleophilic attack. SNA_r_ reactions typically proceed via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups that can stabilize this intermediate. masterorganicchemistry.com For 5-Bromo-4-fluoro-1-methyl-1H-indazole, the fluorine atom is the most likely leaving group in an SNA_r_ reaction due to the high electronegativity of fluorine, which makes the carbon to which it is attached highly electrophilic and stabilizes the transition state leading to the Meisenheimer intermediate. masterorganicchemistry.comyoutube.com Various nucleophiles, including amines, alcohols, and thiols, can displace the fluoride, providing a pathway to a diverse range of 4-substituted indazole derivatives. nih.govmdpi.com

Electrophilic Aromatic Substitution (EAS): In contrast to SNA_r_, electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. byjus.commasterorganicchemistry.com The existing substituents on the benzene ring of this compound are deactivating towards EAS due to their electron-withdrawing inductive effects. However, should a reaction occur, the substitution pattern would be directed to the C6 or C7 positions. The N1-methyl group and the fused pyrazole ring direct incoming electrophiles primarily to the C3 position, though this position is already occupied in the pyrazole ring. chim.it On the benzene ring, the directing effects are more complex. The most likely position for further electrophilic attack would be C7, which is ortho to the bromine and meta to the fluorine, representing a compromise between the directing effects of the halogens. Common EAS reactions include nitration, sulfonation, and further halogenation, typically requiring harsh conditions due to the deactivated nature of the ring. masterorganicchemistry.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com This allows for the introduction of various functional groups at the C5 position.

Interactive Table: Potential Cross-Coupling Reactions at the C5-Position

| Reaction Name | Coupling Partner (Organometallic Reagent) | Product Type (New group at C5) |

| Suzuki Coupling | Organoborane (e.g., R-B(OH)₂) | Aryl, vinyl, or alkyl group |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Aryl, vinyl, or alkyl group |

| Negishi Coupling | Organozinc (e.g., R-ZnCl) | Aryl, vinyl, or alkyl group |

| Hiyama Coupling | Organosilane (e.g., R-Si(OR')₃) | Aryl, vinyl, or alkyl group |

| Buchwald-Hartwig | Amine (R₂NH) | Amino group |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Alkynyl group |

Oxidation and Reduction Pathways of Indazole Derivatives

The indazole core can undergo oxidation and reduction reactions, although these are less common than substitution reactions.

Oxidation: Oxidation of the indazole ring system can lead to various products depending on the reagents and conditions. A notable transformation is the oxidation of the pyrazole nitrogen to form N-oxides. For instance, electrochemical methods have been developed for the selective synthesis of 1H-indazole N-oxides. nih.gov These N-oxides are valuable synthetic intermediates that can undergo further functionalization. nih.gov While the target molecule is an N-methyl derivative, oxidation of the pyrazole ring is still a potential pathway, possibly leading to ring-opened products under more forceful conditions.

Reduction: Reduction reactions of substituted indazoles typically target specific functional groups. For example, if a nitro group were present on the ring, it could be readily reduced to an amino group using standard reducing agents like H₂/Pd-C or SnCl₂. nih.gov The bromine atom at C5 can be removed (hydrodebromination) under certain catalytic hydrogenation conditions. The pyrazole ring itself is generally stable to reduction, but highly forcing conditions can lead to the saturation of the heterocyclic ring. A specific example of reduction in a related system involves the use of sodium borohydride (B1222165) (NaBH₄) to reduce a spiro-3H-indazole to a functionalized 1H-indazole. orgsyn.org Furthermore, the N-oxides formed via oxidation can be selectively deoxygenated back to the parent indazole through cathodic cleavage, which constitutes a reduction of the N-O bond. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The strategic placement of substituents on the indazole scaffold can facilitate intramolecular reactions, leading to the formation of complex polycyclic systems.

Intramolecular Cyclization: If a suitable functional group is introduced onto the indazole ring, typically via a substitution reaction, it can participate in an intramolecular cyclization. For example, a substituent at the C5-position (introduced via cross-coupling) containing a nucleophilic moiety could potentially cyclize onto the C4-position or onto the N1-methyl group under appropriate conditions. Palladium-catalyzed domino reactions have been effectively used to construct tricyclic indole (B1671886) skeletons, and similar strategies could be envisioned for indazole systems. encyclopedia.pub The formation of new rings often follows established pathways, such as those seen in the cyclization of 5-halo-substituted furanylamides, where an intermediate oxabicycle is formed. nih.gov

Rearrangement Processes: Indazole derivatives can undergo various rearrangement reactions. Thermally or acid-induced rearrangements have been observed, for example, in the conversion of spiro-3H-indazoles into fused 2H-indazoles. orgsyn.org Photochemical conditions can also induce significant structural changes; a notable example is the photochemical permutation of indazoles into the more stable benzimidazole (B57391) ring system. acs.org While not a direct rearrangement of the starting material, a Fries-like rearrangement has been noted as a side reaction during the formation of some C3-substituted indazoles, where an acyl group migrates from a nitrogen atom to a carbon atom on the ring. orgsyn.org

Elucidation of Reaction Mechanisms in Indazole Transformations

Understanding the mechanisms of indazole reactions is crucial for controlling product selectivity and optimizing reaction conditions.

Mechanism of N-Alkylation: The formation of the N1-methyl group in the title compound is a result of an N-alkylation reaction on the parent 5-bromo-4-fluoro-1H-indazole. The regioselectivity of indazole N-alkylation (N1 vs. N2) is a well-studied phenomenon. nih.gov Generally, direct alkylation leads to a mixture of N1- and N2-substituted products. beilstein-journals.orgbeilstein-journals.org The outcome is governed by a delicate balance of steric and electronic factors, as well as reaction conditions like the choice of base and solvent. nih.gov

Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. chemicalbook.com Reactions that allow for equilibration tend to favor the N1-substituted product. nih.govbeilstein-journals.org

Mechanism of Substitution Reactions: As previously mentioned, SNA_r_ proceeds through a two-step addition-elimination pathway via a resonance-stabilized Meisenheimer intermediate. masterorganicchemistry.com The rate-determining step is the initial nucleophilic attack which disrupts the aromaticity. youtube.com Conversely, EAS proceeds through a two-step mechanism where the initial attack by the aromatic ring on the electrophile is the slow, rate-determining step, forming a positively charged carbocation intermediate (an arenium ion). masterorganicchemistry.comlibretexts.org A subsequent fast deprotonation step restores aromaticity. masterorganicchemistry.com

Impact of Halogen and Methyl Substituents on Chemical Reactivity

The substituents on the indazole ring are not mere spectators; they actively modulate the molecule's reactivity.

Impact of Halogen Substituents (Bromine and Fluorine): Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).

Fluorine (at C4): Due to its high electronegativity, fluorine's -I effect strongly outweighs its +M effect. This makes the benzene ring electron-deficient, deactivating it towards electrophilic attack. However, this same effect makes the C4 carbon highly electrophilic and an excellent site for nucleophilic aromatic substitution. masterorganicchemistry.commdpi.com

Bromine (at C5): Bromine is also inductively withdrawing, deactivating the ring towards EAS. Its primary role in modern synthesis, however, is as a "handle" for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a vast array of substituents at this position. nih.govnih.gov

Impact of the N1-Methyl Substituent: The methyl group at the N1 position has several significant consequences for the molecule's reactivity:

Blocks Tautomerism: It locks the pyrazole ring into the 1H-indazole form, preventing the tautomerism to the 2H-form that is possible in N-unsubstituted indazoles. chemicalbook.com This leads to more predictable reactivity.

Electronic Effect: As an alkyl group, it is weakly electron-donating, which can slightly influence the electron density of the ring system.

Steric Hindrance: The methyl group can exert steric hindrance, potentially influencing the rate and regioselectivity of reactions at the adjacent C7 position. Studies on other indazoles have shown that bulky groups at C7 can completely prevent reactivity. nih.govrsc.orgnih.gov It also sterically blocks any potential reactions at the N1 position itself.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 5-Bromo-4-fluoro-1-methyl-1H-indazole, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of the closely related compound, 5-bromo-4-fluoro-1H-indazole, specific chemical shifts are observed that can be extrapolated to its N-methylated analog. ambeed.com The aromatic protons exhibit distinct signals, and the introduction of the methyl group at the N1 position would introduce a characteristic singlet in the upfield region. The fluorine atom at the C4 position and the bromine atom at the C5 position induce specific electronic effects that influence the chemical shifts of the adjacent protons, providing key structural information.

¹³C NMR spectroscopy further confirms the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the substituents present. chemicalbook.com The presence of the electron-withdrawing fluorine and bromine atoms, as well as the methyl group, results in a unique set of resonances for the eight carbon atoms in the molecule. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be utilized to correlate the proton and carbon signals, confirming the connectivity of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | ~8.0 | ~135 |

| C6 | ~7.3 | ~115 |

| C7 | ~7.4 | ~122 |

| N1-CH₃ | ~4.0 | ~35 |

| C3a | - | ~125 |

| C4 | - | ~140 (C-F) |

| C5 | - | ~110 (C-Br) |

| C7a | - | ~140 |

Note: These are predicted values based on typical chemical shifts for substituted indazoles and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₆BrFN₂, the expected monoisotopic mass is approximately 227.9698 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition and rule out other potential structures. The isotopic pattern observed in the mass spectrum is also highly characteristic, with the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) resulting in a distinctive M and M+2 pattern. This isotopic signature serves as a clear indicator of the presence of a bromine atom in the molecule. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions.

Chromatographic Techniques for Separation and Analysis (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the purification and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are routinely used to assess the purity of this compound and to monitor reaction progress during its synthesis. ambeed.combldpharm.combldpharm.combldpharm.com

In a typical reversed-phase HPLC or UPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid or buffer). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. Coupling the liquid chromatograph to a mass spectrometer (LC-MS) allows for the simultaneous separation and mass analysis of the compound, providing a high degree of confidence in its identity and purity. The high resolution and speed of UPLC systems enable rapid and efficient analysis.

Table 2: Typical Chromatographic Conditions for the Analysis of Indazole Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV (e.g., 254 nm) and/or Mass Spectrometer |

| Flow Rate | 0.5 - 1.0 mL/min (HPLC), 0.2 - 0.5 mL/min (UPLC) |

| Injection Volume | 1 - 10 µL |

X-ray Crystallography for Solid-State Structure Determination of Indazole Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the technique has been extensively used to characterize a wide range of indazole derivatives. chemicalbook.com

Multinuclear Magnetic Resonance Spectroscopy, including Solid-State CPMAS

Beyond standard ¹H and ¹³C NMR, multinuclear NMR, including the study of nuclei such as ¹⁵N and ¹⁹F, can provide further valuable structural insights into this compound. ¹⁹F NMR is particularly informative due to the presence of the fluorine atom at the C4 position. The chemical shift and coupling constants of the ¹⁹F signal can provide information about the electronic environment around the fluorine atom.

Solid-State Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectroscopy is a powerful technique for the characterization of crystalline and amorphous solids. For indazole derivatives, ¹³C and ¹⁵N CPMAS NMR have been used to study the structure and tautomerism in the solid state. chemicalbook.com This technique is particularly useful when single crystals suitable for X-ray crystallography cannot be obtained. The chemical shifts observed in the solid-state NMR spectrum can be compared with those obtained from solution NMR to identify any conformational or packing effects in the solid state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can provide deep insights into the geometry, electronic distribution, and reactivity of 5-Bromo-4-fluoro-1-methyl-1H-indazole.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, representing the nucleophilic character of the molecule. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive.

For this compound, the presence of electron-withdrawing fluorine and bromine atoms, along with the electron-donating methyl group, would influence the energies of the frontier orbitals. DFT calculations would be essential to precisely quantify these effects.

Table 1: Representative Frontier Molecular Orbital Energies for Indazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indazole | -6.2 | -0.8 | 5.4 |

| 5-Nitroindazole | -7.1 | -2.5 | 4.6 |

| 5-Aminoindazole | -5.5 | -0.5 | 5.0 |

Note: The data in this table is illustrative for related indazole compounds and not specific to this compound. Actual values would require specific DFT calculations.

Global Electrophilicity and Nucleophilicity Indices

Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).

Global Nucleophilicity Index (N): Represents the electron-donating ability of a molecule. A common approach to its calculation is based on the HOMO energy with respect to a reference molecule, tetracyanoethylene (B109619) (TCE).

For this compound, the fluorine and bromine atoms are expected to increase its electrophilicity, while the methyl group would slightly enhance its nucleophilicity.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, docking simulations could be employed to investigate its binding affinity and mode of interaction with various biological targets. The indazole scaffold is a common motif in many biologically active compounds, and substitutions on the indazole ring can significantly modulate binding selectivity and potency. Docking studies would involve preparing the 3D structure of the ligand and the target protein, followed by the use of a scoring function to rank the different binding poses based on their predicted binding energy.

Quantitative Structure-Activity Relationship (QSAR) Analysis (2D and 3D)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR: This approach utilizes 2D descriptors of the molecules, such as topological indices, constitutional descriptors, and physicochemical properties (e.g., logP, molar refractivity), to build a predictive model.

3D-QSAR: This method uses 3D descriptors, which are derived from the three-dimensional structure of the molecules, such as molecular interaction fields (MIFs). 3D-QSAR can provide more detailed insights into the steric and electronic requirements for optimal biological activity.

For a series of indazole derivatives including this compound, QSAR studies could be performed to identify the key structural features that govern their activity against a specific biological target. nih.gov The resulting models can then be used to predict the activity of new, unsynthesized analogs. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility of ligands, the stability of ligand-protein complexes, and the thermodynamics of binding.

An MD simulation of this compound, both in solution and when bound to a target protein, could reveal important information about its conformational preferences and the stability of its interactions. By analyzing the trajectory of the simulation, one can calculate key parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies, which provide a more comprehensive understanding of the binding process than static docking studies alone.

Predictive Modeling for Chemical Reactivity and Molecular Interactions

Predictive modeling encompasses a range of computational techniques aimed at forecasting the chemical reactivity and interaction patterns of molecules. For this compound, these models can be used to predict its metabolic fate, potential off-target interactions, and reactivity towards various chemical reagents.

By combining quantum chemical calculations with machine learning algorithms, it is possible to develop models that can predict various properties, including sites of metabolism, potential toxicity, and pharmacokinetic parameters. These predictive models are increasingly important in the early stages of drug discovery and chemical development to prioritize compounds with favorable properties and to identify potential liabilities.

GIAO Calculations for Spectroscopic Prediction

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of published research specifically detailing the use of Gauge-Including Atomic Orbital (GIAO) calculations for the spectroscopic prediction of this compound. While GIAO calculations, a powerful quantum chemical method for predicting NMR chemical shifts, have been extensively applied to a wide variety of organic molecules, specific studies focusing on this particular indazole derivative are not currently available in the public domain.

The GIAO method is a well-established computational approach that calculates the isotropic magnetic shielding tensors of nuclei within a molecule. These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. For a molecule like this compound, a robust computational study would typically involve geometry optimization followed by the GIAO calculation to predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra.

Such a study would provide valuable insights into the electronic structure of the molecule and aid in the definitive assignment of experimental NMR signals. The predicted chemical shifts would be influenced by the electronic effects of the bromine and fluorine substituents on the indazole ring, as well as the presence of the N-methyl group.

Although no specific data tables or detailed research findings for GIAO calculations on this compound can be presented, the general principles of the GIAO method suggest that a theoretical investigation would be a valuable tool for characterizing this compound. Future computational chemistry research may address this gap in the literature.

Exploration of 5 Bromo 4 Fluoro 1 Methyl 1h Indazole As a Chemical Building Block

Role in the Construction of Complex Heterocyclic Scaffolds

5-Bromo-4-fluoro-1-methyl-1H-indazole is a valuable starting material for the synthesis of complex heterocyclic structures, which are often the core of pharmacologically active compounds. nih.govresearchgate.net The indazole moiety itself is a recognized pharmacophore, and its derivatives are investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy. nih.gov The presence of the bromo and fluoro substituents on the benzene (B151609) portion of the indazole ring provides chemists with powerful tools to construct elaborate molecular architectures.

The bromine atom at the 5-position is particularly significant, serving as a handle for introducing new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the linkage of the indazole core to other aromatic or heterocyclic rings, creating molecules with extended conjugation and three-dimensional complexity. For instance, derivatives like 6-bromo-1H-indazole have been used to synthesize novel 1,2,3-triazole analogues through cycloaddition reactions, demonstrating a pathway to complex heterocyclic systems. pnrjournal.com This highlights the role of bromo-indazoles as foundational elements for creating diverse chemical libraries for drug discovery and other applications. researchgate.net

Derivatization Strategies for Enhancing Molecular Complexity

The chemical structure of this compound offers several avenues for derivatization to build more complex molecules. These strategies are crucial for developing compounds with specific, optimized properties for pharmaceutical or material science applications. nih.govchim.it

Key derivatization strategies include:

Cross-Coupling Reactions: The C5-bromo substituent is a prime site for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, thereby expanding the molecular diversity accessible from this single intermediate.

Functionalization at the C3-Position: While the starting molecule has a hydrogen at the C3-position, this site is also a target for functionalization. Methods for the direct C3-functionalization of indazoles, such as halogenation, alkylation, and arylation, have been developed. chim.it Halogenation at this position can introduce another reactive handle for sequential cross-coupling reactions. chim.it

Modification of Existing Substituents: The N-methyl group is generally stable, but the fluorine atom can also influence the reactivity and properties of the molecule, though it is less commonly used as a reactive site compared to the bromine atom.

A notable example of derivatization involves the synthesis of 1,2,3-triazole-tethered 6-bromo-1H-indazole derivatives. In this process, the indazole nitrogen is first derivatized with a propargyl group, which then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. pnrjournal.com This strategy effectively links the indazole scaffold to other molecular fragments, showcasing a powerful method for enhancing molecular complexity.

Table 1: Representative Derivatization Reactions for Indazole Scaffolds This table is based on common reactions for the indazole class; specific yields for this compound may vary.

| Reaction Type | Indazole Position | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | C5-Br | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-indazole derivative | chim.it |

| Buchwald-Hartwig Amination | C5-Br | Amine, Pd catalyst, Ligand (e.g., BINAP) | 5-Amino-indazole derivative | nih.gov |

| N-Alkylation | N1 | Alkyl halide, Base (e.g., NaH) | N1-Alkyl-indazole | nih.gov |

| C3-Iodination | C3-H | I₂, Base (e.g., KOH) in DMF | 3-Iodo-indazole derivative | chim.it |

| Click Reaction (CuAAC) | N/A (on N1-propargyl group) | Azide (B81097), Cu(I) catalyst | Indazole-triazole conjugate | pnrjournal.com |

Synthesis of Polycyclic and Biheterocyclic Indazole Systems (e.g., 3,3'-Biindazolyl Derivatives)

Building upon the derivatization strategies, this compound is a precursor for constructing more intricate systems where the indazole is fused or linked to other heterocyclic rings. The creation of biheterocyclic systems, such as 3,3'-biindazolyls, involves forming a direct bond between two indazole units or between an indazole and another heterocycle.

While a direct synthesis of a 3,3'-biindazolyl from this compound is not explicitly documented in the provided search results, the synthesis of such compounds is mechanistically plausible through established methodologies. The general approach involves metal-catalyzed cross-coupling reactions. For instance, a Negishi coupling can be employed by first performing a regioselective C3-zincation of an N1-protected indazole, which is then coupled with a halogenated heteroaromatic partner. chim.it Alternatively, a Suzuki-Miyaura homocoupling of a 3-bromoindazole (B152527) derivative could theoretically be used to form a 3,3'-biindazolyl system.

A more common and documented approach to biheterocyclic systems is the linking of an indazole to a different heterocycle. The C5-bromo group on the target molecule is well-suited for Suzuki or Stille couplings with various heteroaryl stannanes or boronic acids, leading to the formation of C-C linked biheterocyclic compounds. These complex scaffolds are of significant interest in medicinal chemistry, as they allow for the exploration of larger chemical spaces and more complex binding interactions with biological targets. nih.govnih.gov

Applications in Material Science Research

Beyond pharmaceuticals, indazole derivatives have gained attention for their potential use in material science, particularly as electronically active materials. researchgate.net The photophysical properties of these organic compounds make them candidates for applications in organic electronics. chim.it Research into new indazole derivatives has revealed their suitability for use in devices like organic light-emitting diodes (OLEDs). openaire.euresearchgate.net

A study on 1-phenyl-5(6)-[N,N-(bisphenyl)]aminoindazoles demonstrated that these materials exhibit high thermal stability, with degradation onset temperatures ranging from 352 to 424 °C. openaire.eu Furthermore, these indazole derivatives were shown to form stable glasses with glass transition temperatures between 35 and 39 °C. openaire.eu Such properties are highly desirable for materials used in electronic devices, ensuring operational stability and longevity. The study also measured the hole drift mobilities of an indazole derivative in a polycarbonate matrix, reaching values on the order of 10⁻⁵ cm²/V·s at high electric fields, indicating their potential as hole-transporting materials in OLEDs. openaire.eu The ability to functionalize the indazole core, as with this compound, allows for the tuning of electronic properties like ionization potential to optimize device performance. openaire.eu

Potential in Agrochemical Development

The indazole scaffold is also a recognized structural motif in the development of modern agrochemicals. researchgate.net Various indazole derivatives have been patented and studied for their use as herbicides, fungicides, and insecticides. patentcut.comgoogleapis.com This suggests that this compound could serve as a key intermediate in the synthesis of new crop protection agents.

For example, certain indazole compounds have been found to exhibit significant herbicidal activity, controlling the growth of undesired weeds in both plowed fields and paddy fields. patentcut.com A 2024 study on novel 6-indazolyl-2-picolinic acids found that compounds with electron-withdrawing substituents on the indazole ring showed good herbicidal activity. mdpi.com Other research has identified different indazole derivatives with potent fungicidal and insecticidal properties, which are effective against pathogenic fungi and insect pests that may have developed resistance to existing treatments. googleapis.comnih.gov The development of these agrochemicals relies on the synthesis of diverse indazole derivatives, a process for which versatile building blocks like this compound are essential. researchgate.net

Research into Molecular Target Interactions and Biological Modulation Studies

Investigation of Enzyme Inhibition by Indazole Derivatives

The indazole ring system is recognized as a "privileged" scaffold in drug discovery, capable of interacting with a variety of enzyme active sites. nih.govrsc.org Research has particularly focused on the role of indazole derivatives as inhibitors of enzymes that are key targets in oncology and immunology.

Kinase Inhibition Studies (e.g., TTK, Aurora B, Akt, IDO1, ALK)

Indazole derivatives have been successfully developed as inhibitors of several protein kinases, with some compounds progressing into clinical trials or receiving FDA approval. nih.govmdpi.com The general structure of these inhibitors often involves the indazole core acting as a hinge-binding motif, a critical interaction for kinase inhibition. mdpi.com

TTK (Mps1) Kinase: The mitotic kinase TTK is a target for cancer therapy, and indazole-based compounds have been identified as potent inhibitors. nih.gov A study on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides led to the discovery of potent TTK inhibitors, demonstrating the suitability of the indazole core for targeting this kinase. nih.gov

Aurora Kinases: Aurora kinases, particularly Aurora A and Aurora B, are key regulators of mitosis and are frequently overexpressed in cancers. nih.govresearchgate.net The indazole scaffold has been utilized in the design of both dual and selective Aurora kinase inhibitors. nih.govresearchgate.net For instance, through in silico and knowledge-based drug design, indazole derivatives have been optimized to achieve selectivity for either Aurora A or Aurora B, highlighting the tunability of the indazole core for achieving isoform-specific inhibition. nih.gov

Akt (Protein Kinase B): Akt is a central node in cell signaling pathways that promote survival and growth, making it a prime target for cancer drug development. nih.gov Indazole-based analogs of the pan-Akt inhibitor A-443654 have been synthesized and evaluated. nih.gov Structure-activity relationship (SAR) studies on these analogs, particularly substitutions at the C7 position of the indazole ring, have been crucial in developing isoform-specific or analog-sensitive inhibitors. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a critical role in immune evasion by cancer cells. nih.gov The indazole ring, being a bioisostere of the indole (B1671886) ring of tryptophan (the natural substrate of IDO1), has been explored as a scaffold for IDO1 inhibitors. rsc.orgnih.govacs.org Studies have shown that the 1H-indazole scaffold is necessary for IDO1 inhibitory activity, with substitutions at various positions significantly influencing potency. nih.gov

Anaplastic Lymphoma Kinase (ALK): ALK is another important target in cancer therapy, and indazole derivatives have shown promise as ALK inhibitors. nih.gov For example, entrectinib, a potent ALK inhibitor, features a 3-aminoindazole core, underscoring the importance of this scaffold in targeting ALK. nih.gov

Other Enzyme Target Modulations

Beyond the well-studied kinases, indazole derivatives have been investigated for their modulatory effects on other enzyme systems. For instance, some indazole derivatives have shown activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com The broad applicability of the indazole scaffold suggests that 5-Bromo-4-fluoro-1-methyl-1H-indazole could potentially interact with a range of enzymes beyond the primary kinase targets.

Modulatory Effects on Biochemical Pathways in Model Systems (e.g., in vitro studies)

The inhibition of key enzymes like kinases and IDO1 by indazole derivatives leads to significant modulatory effects on biochemical pathways in in vitro models. For instance, inhibition of Aurora kinases by indazole compounds can lead to defects in mitosis, cell cycle arrest, and ultimately apoptosis in cancer cell lines. researchgate.net Similarly, IDO1 inhibition by indazole-based molecules can restore T-cell-mediated immune responses against tumors in co-culture models. nih.gov The functional consequences of the interaction of this compound with its potential targets would be observable as changes in cell proliferation, survival, or inflammatory responses in relevant in vitro assays.

Development of Indazole-Based Chemical Probes for Biological Imaging and Sensing

While there is no specific information on the use of this compound as a chemical probe, the indazole scaffold itself is a candidate for such applications. Fluorescently labeled indazole derivatives could potentially be used to visualize the localization and dynamics of their target enzymes or receptors within living cells. The bromo and fluoro substituents on the target compound could also be exploited for developing probes for specific imaging modalities, such as positron emission tomography (PET) if a suitable radioisotope were incorporated.

Structure-Activity Relationship (SAR) Profiling of this compound Analogs

Although SAR data for this compound itself is not available, extensive SAR studies have been conducted on various classes of indazole-based inhibitors. nih.govnih.govresearchgate.netnih.govnih.gov These studies provide valuable insights into how different substituents on the indazole ring influence biological activity.

For IDO1 inhibitors , the 1H-indazole scaffold is considered essential. nih.gov SAR studies on 1H-indazole derivatives have shown that substituents at both the 4- and 6-positions can significantly impact inhibitory activity. nih.gov For instance, in a series of 1H-indazole derivatives, the introduction of a bromine atom at certain positions was found to be favorable for IDO1 inhibition. nih.gov

In the context of Aurora kinase inhibitors , the indazole ring often serves as a privileged scaffold. nih.gov Modifications on the indazole ring and its substituents are crucial for achieving potency and selectivity. nih.govresearchgate.net

For Akt inhibitors , SAR studies of A-443654 analogs revealed that substitutions at the C7 position of the indazole ring are critical for modulating inhibitor selectivity against the wild-type kinase. nih.gov

The SAR of TTK inhibitors based on an indazole core highlighted the importance of specific moieties at the 3 and 5 positions for potent inhibition. nih.gov

The table below summarizes general SAR findings for indazole derivatives targeting different enzymes, which can provide a predictive framework for the potential activity of this compound.

| Target Enzyme | Scaffold Feature | General SAR Observations for Analogs | Potential Implication for this compound |

| IDO1 | 1H-Indazole | The 1H-indazole scaffold is a key pharmacophore. nih.gov Halogen substitutions can be beneficial for activity. nih.gov Substitutions at the 4- and 6-positions influence potency. nih.gov | The 5-bromo and 4-fluoro substitutions may contribute positively to IDO1 inhibitory activity. |

| Aurora Kinases | Indazole | The indazole ring is a privileged scaffold. nih.gov Substitutions are key for achieving isoform selectivity. nih.govresearchgate.net | The specific substitution pattern could confer selectivity for a particular Aurora kinase isoform. |

| Akt | Indazole | Substitutions on the indazole ring, particularly at C7, are critical for selectivity. nih.gov | The 4-fluoro and 5-bromo groups would significantly alter the electronic and steric properties, likely affecting binding and selectivity. |

| TTK | Indazole | Specific substitutions at the C3 and C5 positions are crucial for high potency. nih.gov | The 5-bromo substitution could influence binding affinity. |

In-depth Analysis of this compound in Ligand Design

The chemical compound this compound is recognized primarily as a valuable intermediate in the field of pharmaceutical synthesis and research. Its structural features, including the indazole core, bromine and fluorine substituents, and a methyl group on the nitrogen atom, make it a versatile scaffold for the development of more complex molecules with potential biological activity. However, a detailed examination of publicly available scientific literature and patent databases reveals a scarcity of specific research focused on this compound as a direct lead for the strategic design of potent and selective ligands.

While the indazole moiety itself is a well-established pharmacophore present in numerous approved drugs and clinical candidates, particularly in the area of kinase inhibitors, specific and detailed structure-activity relationship (SAR) studies originating from the this compound core are not extensively documented. Research in medicinal chemistry often highlights the broader class of indazole derivatives in the quest for novel therapeutics. For instance, various substitutions on the indazole ring have been explored to modulate the potency and selectivity of compounds targeting protein kinases, which are crucial regulators of cellular processes.

The strategic placement of substituents on the indazole ring is a key principle in the design of selective kinase inhibitors. The bromine atom at the 5-position of this compound can serve as a crucial handle for introducing further chemical diversity through various cross-coupling reactions. This allows for the exploration of different chemical spaces to optimize interactions with the target protein. Similarly, the fluorine atom at the 4-position can influence the compound's electronic properties and metabolic stability, which are critical parameters in drug design. The methyl group at the 1-position of the indazole ring plays a significant role in defining the vector for substitution and can impact the compound's interaction with the hinge region of a kinase's ATP-binding site.

Despite these theoretical advantages, the available research does not provide specific examples or quantitative data, such as IC50 values or binding affinities, for a series of ligands derived directly from this compound. Such data is essential for establishing clear strategic design principles for achieving potency and selectivity against a particular biological target. The primary role of this compound, as evidenced by its commercial availability and the focus of related patents on synthesis, appears to be that of a foundational building block rather than a lead compound in a specific drug discovery program.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The conventional drug discovery process is notoriously time-consuming and expensive, with low success rates. researchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies capable of revolutionizing this pipeline by enhancing efficiency, accuracy, and innovation. researchgate.netmednexus.orgjsr.org For indazole research, these computational tools offer multifaceted applications, from initial hit identification to lead optimization.

Machine learning models, particularly deep neural networks and graph neural networks, can analyze vast datasets of chemical structures and biological activities. astrazeneca.com This allows for the development of predictive models that can screen virtual libraries containing millions of hypothetical indazole derivatives, identifying candidates with a high probability of desired biological activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.netastrazeneca.com This in silico screening drastically reduces the number of compounds that need to be synthesized and tested in the lab, saving significant time and resources. mednexus.org

| AI/ML Application | Description | Potential Impact on Indazole Research | Relevant Techniques |

|---|---|---|---|

| Virtual Screening | Rapidly screening large virtual libraries of indazole derivatives against biological targets to identify potential hits. mednexus.org | Accelerates hit identification; reduces the cost and time of initial screening. | Machine Learning (e.g., SVM, Random Forest), Deep Learning (e.g., DNN). mednexus.org |

| De Novo Drug Design | Generating novel indazole structures with desired pharmacological properties. mednexus.org | Creates patentable new chemical entities with improved efficacy and safety. acs.org | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). mednexus.org |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity profiles of new indazole compounds. | Early identification of candidates with poor pharmacokinetic or safety profiles, reducing late-stage failures. | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning. researchgate.net |

| Synthesis Planning | Predicting optimal synthetic routes and reaction conditions for complex indazole derivatives. | Improves the efficiency and yield of chemical synthesis, making it more cost-effective. | Retrosynthesis prediction algorithms, reaction outcome prediction models. |

Sustainable and Green Chemistry Approaches for Indazole Synthesis

In recent years, the pharmaceutical industry has placed a growing emphasis on sustainable and environmentally friendly manufacturing processes. rsc.org The synthesis of indazoles, including halogenated derivatives, is evolving to incorporate the principles of green chemistry, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ingentaconnect.combenthamdirect.com

Traditional methods for indazole synthesis often rely on harsh reagents, toxic solvents, and metal catalysts, which can generate significant environmental waste. rsc.org Emerging research focuses on developing cleaner, more sustainable alternatives. Notable advancements include:

Metal-Free Catalysis: Researchers have developed metal-free methods for the halogenation and synthesis of indazoles, avoiding the use of often toxic and expensive heavy metals. rsc.orgscispace.com For instance, an efficient C-H direct halogenation of 2H-indazoles using N-halosuccinimides (NXS) has been reported, which proceeds under mild conditions. rsc.orgresearchgate.net

Benign Solvents: The use of environmentally friendly solvents, such as water or ethanol, is a key focus. rsc.orgsamipubco.com Some reactions have been optimized to be performed in water, which is a significant improvement over traditional organic solvents. rsc.org

Photocatalysis: Visible-light-mediated reactions are gaining traction as an energy-efficient and clean method for synthesizing indazoles. rsc.org These reactions can often be performed at room temperature, reducing the energy consumption associated with heating. rsc.org

Alternative Energy Sources: The use of ultrasound irradiation has been shown to accelerate reaction times and improve yields in the synthesis of 1H-indazoles, offering a more energy-efficient alternative to conventional heating. researchgate.net

Natural Catalysts: Bio-based catalysts, such as lemon peel powder, have been explored as green and efficient catalysts for indazole synthesis. researchgate.net

These green chemistry approaches not only reduce the environmental impact of producing compounds like 5-Bromo-4-fluoro-1-methyl-1h-indazole but also often lead to safer and more cost-effective synthetic processes. samipubco.com

| Synthesis Approach | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Approach |

|---|---|---|---|

| Catalysis | Palladium, Copper, or other heavy metal catalysts. samipubco.commdpi.com | Metal-free catalysis (e.g., using iodine or N-halosuccinimides). rsc.orgscispace.com | Avoids toxic metal waste, reduces cost. rsc.org |

| Solvents | Dimethylformamide (DMF), Dichloroethane. acs.orgnih.gov | Water, Ethanol. rsc.orgsamipubco.com | Reduces toxicity and environmental pollution. |

| Energy Source | High-temperature heating for extended periods. nih.gov | Visible light photocatalysis, ultrasound irradiation. rsc.orgresearchgate.net | Lower energy consumption, milder reaction conditions, shorter reaction times. |

| Reagents | Strong bases, hazardous oxidants. rsc.org | Mild reagents, Oxone as an oxidant. scispace.com | Improved safety, less hazardous waste. |

Expanding the Chemical Space of Halogenated Indazoles

The compound this compound serves as a highly valuable scaffold for chemical library development. acs.org Expanding the chemical space around this core structure is a key strategy in drug discovery to identify new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govacs.org Halogen atoms, like the bromine and fluorine in the title compound, are known to significantly influence a molecule's biological properties, including its binding affinity and metabolic stability. rsc.org

Future research will focus on the systematic structural modification of the this compound core. Key strategies include:

Regioselective Functionalization: Developing methods for the selective introduction of new functional groups at other positions of the indazole ring (e.g., C-3, C-6, C-7) is critical. nih.govmobt3ath.com This allows for a fine-tuning of the molecule's properties.